Mniopetal C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mniopetal C involves the hydrolysis of epoxides by epoxide hydrolases (EHs). Specifically, the enantioconvergent hydrolysis of 1,2-epoxyoctane is manipulated through site-directed mutagenesis to produce enantiopure alkane- and alkene-1,2-diols . The reaction conditions typically involve the use of wet cells of Escherichia coli at 20°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of its precursor, 1,2-epoxyoctane, through biocatalysis using engineered EHs, suggests potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Mniopetal C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the sesquiterpenoid structure.
Major Products
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
Mniopetal C has a wide range of scientific research applications:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Mechanism of Action
Mniopetal C exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus . The molecular targets involved include the active site of the reverse transcriptase enzyme, where this compound binds and inhibits its activity.
Comparison with Similar Compounds
Mniopetal C is closely related to other drimane-type sesquiterpenoids such as mniopetal A, B, D, E, and F . These compounds share similar structural features and biological activities but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific hydroxyoctanoyloxy residue at C-2, which distinguishes it from its analogs .
List of Similar Compounds
- Mniopetal A
- Mniopetal B
- Mniopetal D
- Mniopetal E
- Mniopetal F
Conclusion
This compound is a promising compound with significant potential in scientific research and pharmaceutical applications. Its unique structure and biological activity make it a valuable target for further study and development.
Properties
CAS No. |
158761-00-3 |
---|---|
Molecular Formula |
C23H34O8 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoate |
InChI |
InChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3/t14?,15-,16-,17?,18-,20-,23+/m0/s1 |
InChI Key |
DSJKYHXDKAFGAJ-PUGZUPJRSA-N |
Isomeric SMILES |
CCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)O |
Canonical SMILES |
CCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.